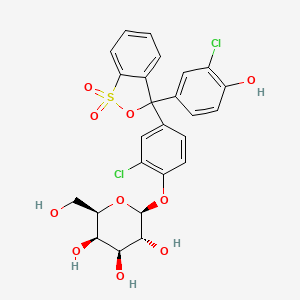

Chlorphenolrot-β-D-galactopyranosid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of CPRG and its derivatives often involves complex organic reactions with transition metal complexes. For instance, [2-(Galactopyranosylamino)ethenyl]carbene and 3-(Galactopyranosylamino)-1,2-propadienylidene complexes can be synthesized through the addition of galactopyranosylamine to corresponding alkynylcarbene complexes, demonstrating the intricate steps involved in producing galactopyranoside-related compounds (Aumann, 1994).

Molecular Structure Analysis

The structure of CPRG derivatives, such as methyl α-D-galactopyranoside 2,6-bis(sodium sulfate) · 2H2O, has been elucidated through X-ray crystallography, revealing the 4C1 chair conformation of the sugar ring and the complex interactions involving sodium ions and sulfate groups (Lamba et al., 1993).

Wissenschaftliche Forschungsanwendungen

Chlorophenol Red β-D-Galactopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a substrate in colorimetric assays to detect β-galactosidase activity.

Biology: Employed in assays to measure the expression levels of β-galactosidase in transfected cells.

Medicine: Utilized in diagnostic tests to identify fecal coliform bacteria due to its high sensitivity.

Industry: Applied in various industrial processes that require the detection of β-galactosidase activity.

Wirkmechanismus

The mechanism of action of Chlorophenol Red β-D-Galactopyranoside involves its hydrolysis by β-galactosidase . The enzyme cleaves the β-D-galactopyranoside moiety, releasing chlorophenol red . This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The molecular target of this compound is the β-galactosidase enzyme, and the pathway involves the enzymatic hydrolysis of the glycosidic bond .

Safety and Hazards

CPRG is considered hazardous. It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest it . In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing . It should be stored in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

CPRG is already widely used in colorimetric assays due to its sensitivity . It is up to 10 times more sensitive than the classic o-nitrophenyl-β-D-galactopyranoside (ONPG) β-Galactosidase assays . This increased sensitivity makes it simpler to measure β-galactosidase activity in cells . Future research may focus on finding new applications for CPRG in biological assays and improving the sensitivity and specificity of these assays.

Biochemische Analyse

Biochemical Properties

Chlorophenol red galactopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme beta-galactosidase. When beta-galactosidase acts on chlorophenol red galactopyranoside, it cleaves the glycosidic bond, releasing chlorophenol red. This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The interaction between chlorophenol red galactopyranoside and beta-galactosidase is essential for detecting and quantifying beta-galactosidase activity in various biological samples.

Cellular Effects

Chlorophenol red galactopyranoside influences cellular processes primarily through its role as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of chlorophenol red galactopyranoside leads to the production of chlorophenol red, which can be detected colorimetrically. This process is used to monitor gene expression, enzyme activity, and cellular metabolism. The presence of chlorophenol red galactopyranoside in cellular assays allows researchers to study the effects of beta-galactosidase activity on cell function, including changes in cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of chlorophenol red galactopyranoside involves its hydrolysis by beta-galactosidase. The enzyme binds to chlorophenol red galactopyranoside and cleaves the glycosidic bond, releasing chlorophenol red and galactose. This reaction is highly specific and efficient, making chlorophenol red galactopyranoside an ideal substrate for detecting beta-galactosidase activity. The color change from yellow to purple provides a visual and quantitative measure of enzyme activity, which is crucial for various biochemical assays .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorophenol red galactopyranoside can change over time due to factors such as stability and degradation. Chlorophenol red galactopyranoside is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, degradation of the compound can lead to reduced sensitivity and accuracy in assays. Long-term studies have shown that chlorophenol red galactopyranoside maintains its activity for several months when stored under optimal conditions .

Dosage Effects in Animal Models

The effects of chlorophenol red galactopyranoside in animal models can vary with different dosages. At low doses, chlorophenol red galactopyranoside is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as enzyme inhibition and cellular toxicity. Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is important to carefully control the dosage of chlorophenol red galactopyranoside in experimental settings to avoid potential toxic effects .

Metabolic Pathways

Chlorophenol red galactopyranoside is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The enzyme beta-galactosidase catalyzes the hydrolysis of chlorophenol red galactopyranoside, releasing chlorophenol red and galactose. This reaction is part of the broader metabolic pathway of galactose metabolism, which involves various enzymes and cofactors. The presence of chlorophenol red galactopyranoside in metabolic assays allows researchers to study the activity of beta-galactosidase and its role in galactose metabolism .

Transport and Distribution

Within cells and tissues, chlorophenol red galactopyranoside is transported and distributed based on its interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm. The hydrolysis of chlorophenol red galactopyranoside by beta-galactosidase occurs primarily in the cytoplasm, where the enzyme is localized. The distribution of chlorophenol red galactopyranoside within cells can affect its activity and the sensitivity of assays .

Subcellular Localization

Chlorophenol red galactopyranoside is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The enzyme’s subcellular localization is crucial for the hydrolysis of chlorophenol red galactopyranoside and the subsequent production of chlorophenol red. The targeting signals and post-translational modifications of beta-galactosidase direct it to specific compartments within the cell, ensuring efficient hydrolysis of chlorophenol red galactopyranoside. The subcellular localization of chlorophenol red galactopyranoside and beta-galactosidase is essential for the accurate measurement of enzyme activity in biochemical assays .

Vorbereitungsmethoden

Chlorophenol Red β-D-Galactopyranoside is typically synthesized by reacting chlorophenol red with β-D-galactopyranoside . The specific preparation method can be adjusted and optimized according to experimental needs and specific conditions . Industrial production methods often involve high-purity synthesis and rigorous quality control to ensure the compound’s effectiveness in various applications .

Analyse Chemischer Reaktionen

Chlorophenol Red β-D-Galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase . This reaction converts the yellow dye into chlorophenol red, which is purple . The reaction conditions typically involve an aqueous environment with the presence of β-galactosidase enzyme . The major product formed from this reaction is chlorophenol red .

Vergleich Mit ähnlichen Verbindungen

Chlorophenol Red β-D-Galactopyranoside is unique due to its high sensitivity and rapid turnover in detecting β-galactosidase activity . Similar compounds include:

2-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, but with lower sensitivity compared to Chlorophenol Red β-D-Galactopyranoside.

Phenyl-β-D-galactopyranoside: Used in similar assays but does not provide the same level of sensitivity.

Resorufin β-D-galactopyranoside: Another alternative with different spectral properties.

Chlorophenol Red β-D-Galactopyranoside stands out due to its ability to produce a distinct color change, making it highly effective for colorimetric assays .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRDZGZGNYVBA-VPXCCNNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912469 | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99792-79-7 | |

| Record name | Chlorophenol red galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

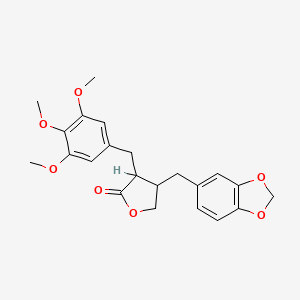

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

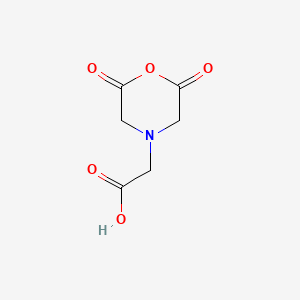

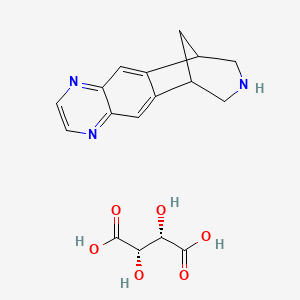

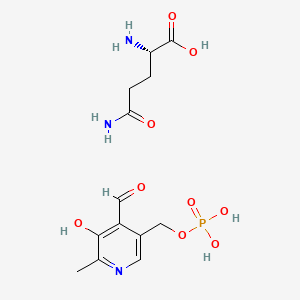

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2H-1,4-Benzothiazine-3-YL)-piperazine-1-LY]-1,3-thiazole-4-carboxylic acid ethylester](/img/structure/B1197469.png)